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molecular formula C12H17ClN2O3 B8327410 [2-(2-Chloro-4-nitro-phenoxy)-ethyl]-diethyl-amine

[2-(2-Chloro-4-nitro-phenoxy)-ethyl]-diethyl-amine

Cat. No. B8327410
M. Wt: 272.73 g/mol
InChI Key: IUHSJKYKAMWUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592373B2

Procedure details

112 g (0.81 mol) of potassium carbonate are added to a solution of 35 g (0.202 mol) of 2-chloro-4-nitrophenol in 350 mL of DMF. Then the reaction mixture is combined with 35 g (0.203 mol) of (2-chloroethyl)diethylamine hydrochloride and stirred for 3 hours at 80° C. and 14 hours at ambient temperature. The reaction mixture is evaporated down and the residue is poured onto 1000 mL of water and this mixture is extracted three times with ethyl acetate. The combined organic phases are dried over sodium sulfate, the desiccant is filtered off and the filtrate is evaporated down. Yield: 49.6 g (90% of theory); C12H17ClN2O3 (M=272.73); calc.: molecular ion peak (M+H)+: 273; found: molecular ion peak (M+H)+: 273; Rf value: 0.36 (silica gel, dichloromethane/methanol (90:10)).
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[Cl:7][C:8]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[CH:11]=[CH:10][C:9]=1[OH:17].Cl.Cl[CH2:20][CH2:21][N:22]([CH2:25][CH3:26])[CH2:23][CH3:24]>CN(C=O)C>[Cl:7][C:8]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[CH:11]=[CH:10][C:9]=1[O:17][CH2:20][CH2:21][N:22]([CH2:25][CH3:26])[CH2:23][CH3:24] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
112 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
35 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
350 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
Cl.ClCCN(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours at 80° C. and 14 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated down
ADDITION
Type
ADDITION
Details
the residue is poured onto 1000 mL of water
EXTRACTION
Type
EXTRACTION
Details
this mixture is extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
the desiccant is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated down

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
ClC1=C(OCCN(CC)CC)C=CC(=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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